2-Hydroxy-6-methylbenzonitrile
Overview
Description
It is a white crystalline solid with a melting point of 98-100°C and a boiling point of 290°C. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-methoxy-6-methylbenzonitrile with aluminum (III) chloride in chlorobenzene under reflux conditions for 4 hours in an inert atmosphere . Another method involves the dehydration of 2-hydroxybenzamide in the gas phase over a heterogeneous catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 2-hydroxybenzamide with phosgene in a nonpolar solvent, yielding the nitrile in high purity . This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and other bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted benzonitriles
Scientific Research Applications
2-Hydroxy-6-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methylbenzonitrile involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. For instance, it may inhibit enzymes involved in the synthesis of nucleic acids, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzonitrile
- 4-Hydroxybenzonitrile
- 2-Methoxy-6-methylbenzonitrile
Uniqueness
2-Hydroxy-6-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups at specific positions on the benzene ring make it a versatile intermediate in organic synthesis and a potential candidate for various biological applications .
Properties
IUPAC Name |
2-hydroxy-6-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-3-2-4-8(10)7(6)5-9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVKRULJRQDXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511642 | |
Record name | 2-Hydroxy-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73289-66-4 | |
Record name | 2-Hydroxy-6-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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